3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- is a complex organic compound belonging to the quinolone class. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It is characterized by the presence of a quinoline core, a cyclopropyl group, a fluorine atom, a methoxy group, and a piperazinyl moiety, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different substituents on the quinoline core.
Moxifloxacin: A fluoroquinolone with a methoxy group at a different position, leading to variations in its biological activity.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacterial strains.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperazinyl groups, in particular, contribute to its enhanced solubility and bioavailability compared to other quinolones .
Properties
CAS No. |
1219097-40-1 |
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Molecular Formula |
C10H17N3O |
Molecular Weight |
0 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-4-oxo-, potassiuM salt (1:1) |
Origin of Product |
United States |
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